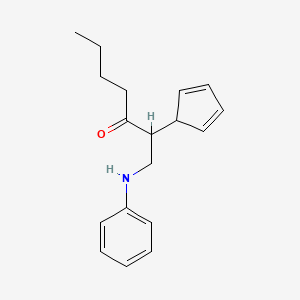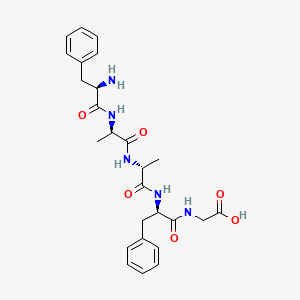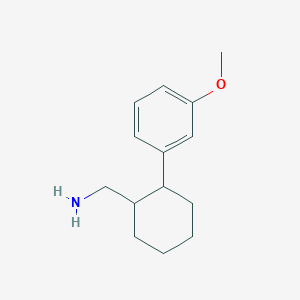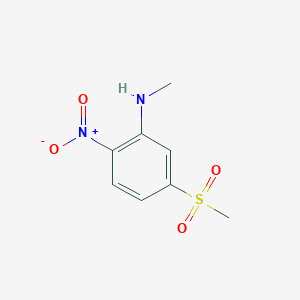
1-Anilino-2-(cyclopenta-2,4-dien-1-yl)heptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Anilino-2-(cyclopenta-2,4-dien-1-yl)heptan-3-one is an organic compound that features a unique structure combining an aniline group, a cyclopentadienyl moiety, and a heptanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Anilino-2-(cyclopenta-2,4-dien-1-yl)heptan-3-one typically involves multi-step organic reactions One common method is the Diels-Alder reaction, where a cyclopentadienyl compound reacts with an appropriate dienophile under controlled temperature conditions to form the cyclopentadienyl moiety
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Anilino-2-(cyclopenta-2,4-dien-1-yl)heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under reflux conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted aniline derivatives.
Applications De Recherche Scientifique
1-Anilino-2-(cyclopenta-2,4-dien-1-yl)heptan-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-Anilino-2-(cyclopenta-2,4-dien-1-yl)heptan-3-one involves its interaction with molecular targets such as enzymes or receptors. The aniline group can form hydrogen bonds or π-π interactions with target proteins, while the cyclopentadienyl moiety can participate in electron transfer processes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Anilino-2-(cyclopenta-2,4-dien-1-yl)hexan-3-one: Similar structure with a shorter carbon chain.
1-Anilino-2-(cyclopenta-2,4-dien-1-yl)octan-3-one: Similar structure with a longer carbon chain.
1-Anilino-2-(cyclopenta-2,4-dien-1-yl)heptan-2-one: Similar structure with the carbonyl group at a different position.
Uniqueness: 1-Anilino-2-(cyclopenta-2,4-dien-1-yl)heptan-3-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
877373-39-2 |
|---|---|
Formule moléculaire |
C18H23NO |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
1-anilino-2-cyclopenta-2,4-dien-1-ylheptan-3-one |
InChI |
InChI=1S/C18H23NO/c1-2-3-13-18(20)17(15-9-7-8-10-15)14-19-16-11-5-4-6-12-16/h4-12,15,17,19H,2-3,13-14H2,1H3 |
Clé InChI |
GRAWRYSIULWXCH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C(CNC1=CC=CC=C1)C2C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2,6-Difluorophenyl)ethylidene]propanedinitrile](/img/structure/B12607038.png)
![5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12607042.png)


![L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester](/img/structure/B12607063.png)

![4-{[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B12607079.png)



![(2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B12607106.png)

![6-(3,5-Dimethylphenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607114.png)
![7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12607119.png)
